Thiamethoxam-d4

概述

描述

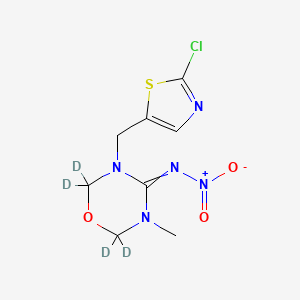

Thiamethoxam-d4 is a complex organic compound with a unique structure that includes a thiazole ring, an oxadiazinan ring, and a nitramide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Thiamethoxam-d4 involves multiple steps. The starting material is typically a thiazole derivative, which undergoes a series of reactions to introduce the oxadiazinan and nitramide groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols are followed, and implementing purification techniques to obtain high-purity products. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

化学反应分析

Types of Reactions

Thiamethoxam-d4 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

科学研究应用

Thiamethoxam-d4 has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

作用机制

The mechanism of action of Thiamethoxam-d4 involves its interaction with specific molecular targets. The thiazole and oxadiazinan rings play a crucial role in binding to these targets, while the nitramide group may participate in redox reactions. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest it may modulate enzyme activity and cellular signaling .

相似化合物的比较

Similar Compounds

Thiamethoxam: A neonicotinoid insecticide with a similar thiazole structure.

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug with a thiazole moiety.

Uniqueness

Thiamethoxam-d4 is unique due to its combination of a thiazole ring, an oxadiazinan ring, and a nitramide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

生物活性

Thiamethoxam-d4 is a deuterated form of thiamethoxam, a neonicotinoid insecticide widely used in agriculture for its effectiveness against a variety of pests. Understanding the biological activity of this compound is crucial for assessing its ecological impact and efficacy in pest management. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and implications for environmental health.

Thiamethoxam acts as a systemic insecticide, meaning it is absorbed by plants and distributed throughout their tissues, including pollen. It primarily targets the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, disrupting neurotransmission. This interference leads to paralysis and ultimately death in susceptible insect species. The compound's mechanism can be summarized as follows:

- Binding to nAChRs : Thiamethoxam mimics acetylcholine, binding to nAChRs and causing continuous stimulation of the nervous system.

- Neurotoxicity : Prolonged activation results in neurotoxic effects, including muscle paralysis.

- Systemic Action : Its systemic nature allows it to protect plants from pest damage effectively while also posing risks to non-target organisms.

Aquatic Organisms

A study investigated the effects of thiamethoxam on adult zebrafish, revealing significant behavioral alterations at varying concentrations (0.1, 10, and 1000 μg/L) over 45 days. Key findings included:

- Behavioral Changes : Enhanced locomotor activity but impaired memory regarding food zones.

- Histopathological Effects : Observed brain tissue necrosis and changes in organ coefficients (brain, heart, intestine) at specific concentrations.

- Bioconcentration : Higher bioconcentration factors were noted in zebrafish brains at lower concentrations, indicating potential neurotoxic risks .

Insect Species

Research on the impact of thiamethoxam on the brown marmorated stink bug (Halyomorpha halys) demonstrated:

- Toxicity Levels : LC50 values were determined for various life stages, indicating significant toxicity that affects both adult longevity and fecundity.

- Population Dynamics : Increased concentrations led to reduced population growth rates and prolonged developmental periods across generations .

Case Study 1: Behavioral Toxicity in Zebrafish

A detailed examination of zebrafish exposed to thiamethoxam highlighted how even sublethal doses can lead to significant behavioral changes. The study concluded that behavioral assays could serve as effective tools for ecological risk assessments.

| Concentration (μg/L) | Locomotor Activity | Memory Impairment | Histopathology Observed |

|---|---|---|---|

| 0.1 | Increased | Disturbed | Necrosis |

| 10 | Moderate | Mildly affected | Cloudy swelling |

| 1000 | Decreased | Severely impaired | Erythrocyte infiltration |

Case Study 2: Effects on Riptortus pedestris

In another study focusing on Riptortus pedestris, thiamethoxam exposure led to:

- Reduced Longevity : Significant decreases in adult longevity observed at higher concentrations.

- Fecundity Decline : Notable reductions in reproductive rates across generations were documented.

| Concentration (mg/L) | LC10 | LC20 | LC30 | LC40 | LC50 |

|---|---|---|---|---|---|

| Adult Longevity | 19.8 | 31.6 | 44.2 | 58.9 | 77.0 |

| Reproductive Rate | Decreased significantly with increasing concentration |

属性

IUPAC Name |

N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3/i4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWZPOKUUAIXIW-CQOLUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(N(C(=N[N+](=O)[O-])N(C(O1)([2H])[2H])CC2=CN=C(S2)Cl)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。